D159687

Descripción general

Descripción

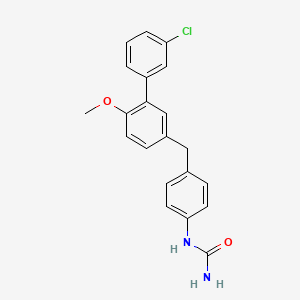

D159687 es un modulador alostérico negativo selectivo de la fosfodiesterasa 4D (PDE4D). Este compuesto ha mostrado un potencial significativo en la mejora de la memoria y la función cognitiva sin los efectos secundarios tipo eméticos comúnmente asociados con otros inhibidores de la PDE4 . Se utiliza principalmente en la investigación científica para estudiar sus efectos sobre varios procesos biológicos y aplicaciones terapéuticas potenciales.

Aplicaciones Científicas De Investigación

D159687 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

D159687 ejerce sus efectos inhibiendo selectivamente la fosfodiesterasa 4D, lo que lleva a un aumento en los niveles de AMPc. Esta elevación del AMPc activa la proteína quinasa A (PKA), que a su vez fosforila la proteína de unión al elemento de respuesta al AMPc (CREB). El CREB fosforilado mejora la expresión de genes involucrados en la plasticidad sináptica y la formación de memoria . La capacidad del compuesto para modular las vías de señalización del AMPc lo convierte en una herramienta valiosa para estudiar las funciones neurológicas y las posibles aplicaciones terapéuticas .

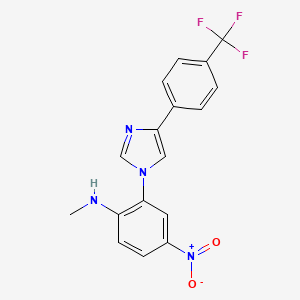

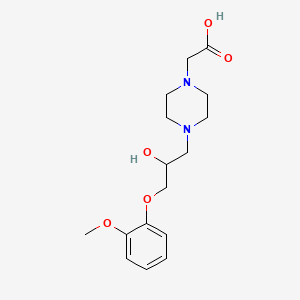

Compuestos similares:

Singularidad de this compound: this compound se destaca por su inhibición selectiva de la PDE4D, lo que lleva a una mejora de la memoria y la función cognitiva sin los efectos secundarios eméticos. Su perfil farmacológico único lo convierte en un compuesto valioso para estudiar el papel de la PDE4D en diversas afecciones neurológicas y para posibles aplicaciones terapéuticas .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

D159687 interacts with the enzyme PDE4D, inhibiting its activity . This interaction is selective, with this compound showing greater affinity for PDE4D over other PDE isoforms .

Cellular Effects

In cellular processes, this compound influences cell function by modulating the activity of PDE4D . This modulation can impact cell signaling pathways and cellular metabolism, particularly those involving cyclic adenosine monophosphate (cAMP), a molecule that PDE4D regulates .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to PDE4D and inhibiting its activity . This inhibition can lead to changes in cAMP levels, which can in turn influence various cellular processes, including gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings . It has been shown to decrease forskolin-induced cAMP hydrolysis in HEK293 cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, it has been shown to impair novel object recognition in mice when administered at a dose of 3 mg/kg .

Metabolic Pathways

This compound is involved in metabolic pathways related to the regulation of cAMP levels . By inhibiting PDE4D, it can influence the metabolic flux of cAMP and affect metabolite levels .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: D159687 se sintetiza a través de una serie de reacciones químicas que implican la formación de una estructura bifenilo seguida de la introducción de una unidad de urea. La ruta sintética típicamente implica:

- Formación de la estructura bifenilo a través de una reacción de acoplamiento de Suzuki.

- Introducción de los grupos cloro y metoxi mediante sustitución electrofílica aromática.

- Formación de la unidad de urea a través de la reacción de una amina con un isocianato .

Métodos de producción industrial: La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza. El compuesto se purifica luego utilizando técnicas como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: D159687 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar varios derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la estructura del bifenilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfonantes en condiciones controladas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de bifenilo sustituidos y derivados de urea, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

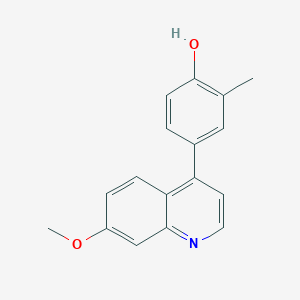

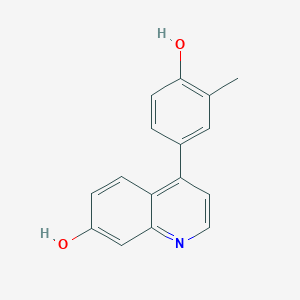

D159797: A compound similar to D159687, also a selective PDE4D inhibitor with pro-cognitive effects.

Uniqueness of this compound: this compound stands out due to its selective inhibition of PDE4D, leading to enhanced memory and cognitive function without the emetic side effects. Its unique pharmacological profile makes it a valuable compound for studying the role of PDE4D in various neurological conditions and for potential therapeutic applications .

Propiedades

IUPAC Name |

[4-[[3-(3-chlorophenyl)-4-methoxyphenyl]methyl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O2/c1-26-20-10-7-15(12-19(20)16-3-2-4-17(22)13-16)11-14-5-8-18(9-6-14)24-21(23)25/h2-10,12-13H,11H2,1H3,(H3,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJLUTWHJUDZFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=CC=C(C=C2)NC(=O)N)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151141 | |

| Record name | D-159687 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155877-97-6 | |

| Record name | D-159687 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1155877976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-159687 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-159687 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T436CO8BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the mechanism of action of D159687 and how does it affect downstream signaling?

A1: this compound acts as a selective negative allosteric modulator (NAM) of the phosphodiesterase 4D (PDE4D) enzyme. [, ] Unlike competitive inhibitors, which directly block the active site, NAMs bind to a distinct allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity. [] By inhibiting PDE4D, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including synaptic plasticity and memory formation. [, ] This leads to an increase in intracellular cAMP levels, ultimately enhancing signaling pathways implicated in learning and memory. []

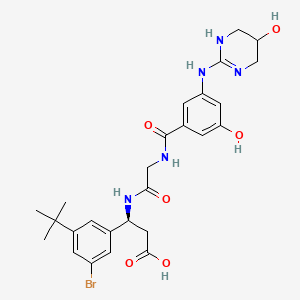

Q2: Has this compound demonstrated efficacy in any preclinical models of cognitive impairment?

A2: Yes, this compound has shown promising pro-cognitive effects in preclinical studies. Notably, it improved performance in the object retrieval detour task in female Cynomolgous macaques, a primate model relevant to cognitive functions involving the corticostriatal circuitry. [] This suggests its potential as a therapeutic agent for disorders associated with cognitive decline. Further research explored its effects on memory enhancement in other models, observing biphasic effects linked to learning-activated signaling pathways. []

A2: While the provided abstracts do not delve into specific spectroscopic data, we can glean some structural information from the chemical name: 1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea. This name reveals the presence of key structural features, including:

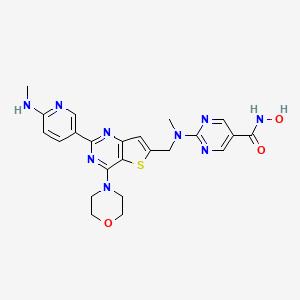

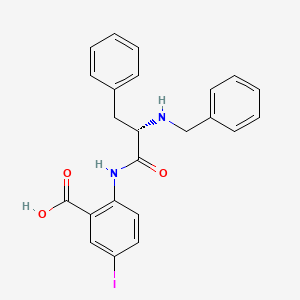

Q3: Are there any known structure-activity relationship (SAR) studies for this compound or related analogs?

A4: One of the provided abstracts mentions the development of a concise two-step synthesis for this compound and related PDE4D inhibitors. [] This synthetic route, employing sequential Suzuki couplings, enables the generation of diverse analogs, including atropisomeric compounds, which are stereoisomers arising from restricted rotation around a single bond. [] This suggests that SAR studies are feasible and potentially underway to explore the impact of structural modifications on PDE4D inhibitory activity, potency, and selectivity. The ability to separate and study individual atropisomers, as mentioned in the abstract, could provide valuable insights into the binding modes and biological activity of these inhibitors. []

Q4: What are the implications of this compound's pharmacokinetic properties for its potential therapeutic use?

A5: While specific pharmacokinetic data is not provided in the abstracts, one study highlights the "suitable pharmacokinetic properties and safety profiles" of this compound and a related NAM, D159797. [] This suggests that these compounds possess favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, contributing to their potential for clinical development. Determining the detailed pharmacokinetic profile, including parameters such as bioavailability, half-life, and clearance, will be crucial in guiding dosing regimens and assessing the translational potential of this compound for therapeutic applications in humans.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B606833.png)

![disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate](/img/structure/B606849.png)

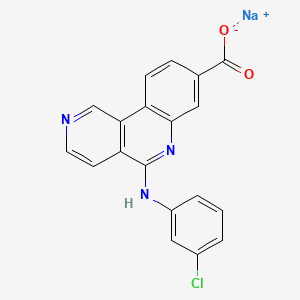

![5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B606853.png)